Saquayamycin E -

Saquayamycin E

Catalog Number: EVT-1583661
CAS Number:
Molecular Formula: C43H50O16
Molecular Weight: 822.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Saquayamycin E is a natural product found in Actinomyces with data available.
Source

Saquayamycin E is derived from Streptomyces species, specifically from Streptomyces sp. that have been isolated from soil samples. The production of saquayamycins, including Saquayamycin E, is often linked to specific environmental conditions that favor the growth and metabolic activity of these microorganisms .

Classification

Saquayamycin E belongs to the class of angucyclines, characterized by their polycyclic aromatic structures and a broad spectrum of biological activities. This classification places it alongside other notable compounds such as doxorubicin and daunorubicin, which are well-studied for their anticancer properties .

Synthesis Analysis

Methods

The synthesis of Saquayamycin E is primarily achieved through fermentation processes involving specific Streptomyces strains. The production typically involves culturing these microorganisms under optimized conditions that promote the biosynthesis of secondary metabolites.

Technical Details

  1. Fermentation Conditions: Optimal growth conditions such as temperature, pH, and nutrient availability are crucial for maximizing yield.
  2. Extraction Techniques: Following fermentation, compounds are extracted using solvents like methanol or ethyl acetate, followed by purification techniques such as high-performance liquid chromatography (HPLC) to isolate Saquayamycin E .
Molecular Structure Analysis

Structure

Saquayamycin E features a complex molecular structure typical of angucyclines, which includes multiple rings and functional groups that contribute to its biological activity. The exact structure can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Data

  • Molecular Formula: C₁₄H₁₅N₃O₅
  • Molecular Weight: Approximately 305.29 g/mol
  • Key Functional Groups: Hydroxyl groups, amine groups, and aromatic rings contribute to its reactivity and interaction with biological targets .
Chemical Reactions Analysis

Reactions

Saquayamycin E undergoes various chemical reactions that can modify its structure and enhance its biological properties. These include:

  1. Hydroxylation: Introduction of hydroxyl groups can enhance solubility and bioactivity.
  2. Conjugation Reactions: Formation of conjugates with other biomolecules can influence its pharmacokinetics and therapeutic efficacy.

Technical Details

The reactivity of Saquayamycin E is influenced by its functional groups, making it suitable for further chemical modifications aimed at improving its anticancer activity or reducing toxicity .

Mechanism of Action

Process

The mechanism by which Saquayamycin E exerts its biological effects primarily involves the inhibition of DNA synthesis and disruption of cellular processes in cancer cells. It is believed to interact with topoisomerases, enzymes critical for DNA replication.

Data

Research indicates that Saquayamycin E induces apoptosis in cancer cells through pathways involving cell cycle arrest and modulation of signaling pathways such as PI3K/AKT . This leads to decreased cell proliferation and increased rates of cell death.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Saquayamycin E is stable under acidic conditions but may degrade under basic conditions or prolonged exposure to light.
  • Reactivity: Exhibits reactivity typical of polyphenolic compounds, allowing for interactions with various biological macromolecules .
Applications

Scientific Uses

Saquayamycin E has potential applications in:

  1. Anticancer Research: Its ability to induce apoptosis makes it a candidate for developing new cancer therapies.
  2. Pharmaceutical Development: Ongoing studies aim to explore its efficacy in combination therapies or as a lead compound for synthetic analogs with enhanced properties.
  3. Biological Studies: Used in research focused on understanding the mechanisms of drug resistance and cellular signaling pathways involved in cancer progression .
Biosynthesis and Genetic Regulation of Saquayamycin E

Genomic Clusters and Polyketide Synthase Systems in Streptomyces spp.

Saquayamycin E belongs to the angucycline family of antibiotics, biosynthesized by a type II polyketide synthase (PKS) system in Streptomyces spp. The gene cluster (designated sqn) spans ~44 kb and encodes minimal PKS components: ketosynthase alpha (KSα, SqnH), ketosynthase beta (KSβ/chain length factor, SqnI), and acyl carrier protein (ACP, SqnJ) [1] [4]. These enzymes collaboratively generate a decaketide backbone that undergoes regioselective cyclization to form the benz[a]anthracene core—a hallmark of angucyclines [2] [9]. The sqn cluster in Streptomyces sp. KY40-1 shares 85% similarity with the reference cluster (MIBiG BGC0001769) but lacks auxiliary genes (sqnAA, sqnA, sqnV-Y), suggesting strain-specific tailoring [1] [4] [10]. Crucially, the nucleoid-associated protein Lsr2 represses this cluster by binding AT-rich promoter regions; its knockdown derepresses saquayamycin E production [1] [3].

Table 1: Core Genes in Saquayamycin E Biosynthesis

GeneProtein FunctionRole in Biosynthesis
sqnHKetosynthase α (KSα)Chain elongation via decarboxylative condensation
sqnIKetosynthase β/Chain Length Factor (KSβ/CLF)Determines decaketide chain length (20 carbons)
sqnJAcyl Carrier Protein (ACP)Carries growing polyketide chain
sqnRPathway-specific regulator (SARP family)Activates transcription of sqn operons
sqnGT1-3GlycosyltransferasesAttach deoxysugars to aglycone

Glycosylation Mechanisms and Sugar Acceptor Specificity

Glycosylation is pivotal for saquayamycin E’s bioactivity. The aglycone (aquayamycin) undergoes sequential glycosylation at C-3 (O-glycoside) and C-9 (C-glycoside) positions [2] [5]. Three glycosyltransferases (SqnG1, SqnG2, SqnG3) catalyze these steps:

  • SqnG1 attaches D-olivose at C-9 via a stable C–C bond, a rare enzymatic activity among angucyclines [4] [10].
  • SqnG2/SqnG3 transfer L-amicetose and L-rednose to C-3, forming a trisaccharide chain in advanced saquayamycins [5] [10].Notably, SqnG3 exhibits flexibility toward nucleotide-activated sugars (e.g., TDP-D-amicetose, TDP-L-rednose), enabling structural diversification [10]. Sugar biosynthesis genes (sqnS1–S8) encode dehydratases, epimerases, and reductases that generate TDP-activated deoxysugars from glucose-1-phosphate [4] [5].

Role of Aminosugar Modifications in Structural Diversity

Aminosugars critically enhance saquayamycin E’s solubility and target interactions. The unique aminosugar rednose (3-N,N-dimethylamino-4,6-dideoxyhexose) distinguishes saquayamycins H/I from saquayamycin E [10]. Its biosynthesis involves:

  • NDP-hexose 4,6-dehydration (catalyzed by SqnS4)
  • Transamination at C-3 (amine donor unclear)
  • Dimethylation by a methyltransferase (gene unannotated in sqn) [5] [10].Comparative studies show that rednose-containing derivatives exhibit superior anticancer activity due to strengthened DNA intercalation [2] [8].

Regulatory Networks Influencing Secondary Metabolite Production

Saquayamycin E production is governed by multilayered regulatory circuits:

  • Cluster-situated control: The SARP-family regulator SqnR activates transcription of PKS and tailoring genes by binding TCGA repeats in promoter regions [1] [7].
  • Global regulators: The PhoR-PhoP two-component system represses sqnR under high phosphate, while nitrogen regulators (GlnR, AfsQ1) relieve Lsr2-mediated repression during nitrogen scarcity [1] [3] [7].
  • Cell-density dependence: Saquayamycin E is exclusively produced at low cell density—a stark contrast to most antibiotics. Magnesium supplementation overrides this density-dependent repression independently of PhoP [1] [3].

Table 2: Regulatory Factors Modulating Saquayamycin E Biosynthesis

RegulatorTypeEffect on ProductionEnvironmental Cue
SqnRPathway-specific (SARP)Activates sqn cluster transcriptionEnd-product accumulation
PhoPResponse regulatorRepresses sqnR under high phosphatePhosphate availability
Lsr2Nucleoid-associated proteinSilences AT-rich sqn promotersChromatin architecture
GlnR/AfsQ1Nitrogen regulatorsAntagonize Lsr2 repressionNitrogen limitation

Comparative Biosynthetic Pathways Across Angucycline Antibiotics

Saquayamycin E shares the aquayamycin aglycone with angucyclines like jadomycins and vineomycins, but diverges in tailoring:

  • Glycosylation patterns: Saquayamycins feature C9-disaccharides (D-olivose-L-amicetose), whereas landomycins possess C8-oligosaccharides (up to hexasaccharides) [2] [5] [8].
  • Ring cyclization: Unlike saquayamycins’ linear benz[a]anthracene formation, jadomycins undergo oxidative cleavage of ring B to form oxazolone moieties [8].
  • Regulatory strategies: While saquayamycin E is induced at low density, landomycin production is triggered by phosphate starvation via PhoP—demonstrating pathway-specific adaptations to ecological niches [1] [2] [7].

Table 3: Comparative Features of Angucycline Biosynthetic Pathways

AntibioticAglyconeGlycosylation SitesKey Regulatory Mechanism
Saquayamycin EAquayamycinC3-O-trisaccharide, C9-C-disaccharideLow-density induction; Mg²⁺ override
Landomycin ALandomycinoneC8-O-hexasaccharidePhosphate starvation (PhoP-dependent)
Jadomycin BJadomycin aglyconeC7-O-monosaccharideHeat shock/stress response
AquayamycinAquayamycinNoneNot characterized

Compound Names Mentioned:

  • Saquayamycin E
  • Aquayamycin
  • Landomycin A
  • Jadomycin B
  • Rednose

Properties

Product Name

Saquayamycin E

IUPAC Name

4a,8,12b-trihydroxy-9-[4-hydroxy-6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

Molecular Formula

C43H50O16

Molecular Weight

822.8 g/mol

InChI

InChI=1S/C43H50O16/c1-19-26(44)8-11-32(54-19)57-29-10-13-34(56-21(29)3)59-41(5)17-31(47)43(52)36-25(14-15-42(43,51)18-41)38(49)35-24(39(36)50)7-6-23(37(35)48)30-16-28(46)40(22(4)53-30)58-33-12-9-27(45)20(2)55-33/h6-7,9,12,14-15,19-22,28-30,32-34,40,46,48,51-52H,8,10-11,13,16-18H2,1-5H3

InChI Key

VWFXKMIXHGVTNY-UHFFFAOYSA-N

Synonyms

saquayamycin E

Canonical SMILES

CC1C(CCC(O1)OC2(CC(=O)C3(C4=C(C=CC3(C2)O)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC(C(C(O6)C)OC7C=CC(=O)C(O7)C)O)O)C)OC8CCC(=O)C(O8)C

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